molecular formula C8H5BrFN B1517404 4-Bromo-2-fluoro-5-methylbenzonitrile CAS No. 916792-13-7

4-Bromo-2-fluoro-5-methylbenzonitrile

Cat. No.: B1517404
CAS No.: 916792-13-7
M. Wt: 214.03 g/mol
InChI Key: AVBKISZUVMWQIA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, featuring bromine, fluorine, and methyl groups on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation reactions of substituted benzenes. One common approach involves the bromination and fluorination of 2-methylbenzonitrile under controlled conditions. The reaction typically requires a brominating agent like bromine (Br2) and a fluorinating agent such as xenon difluoride (XeF2) or Selectfluor.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation reactions. The process involves the use of continuous flow reactors to ensure consistent quality and yield. Safety measures are strictly followed to handle the reactive halogenating agents.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.

  • Substitution: Typical reagents include nitric acid (HNO3) for nitration and acyl chlorides for Friedel-Crafts acylation.

Major Products Formed:

  • Oxidation: 4-Bromo-2-fluoro-5-methylbenzoic acid or 4-Bromo-2-fluoro-5-methylbenzaldehyde.

  • Reduction: 4-Bromo-2-fluoro-5-methylbenzylamine.

  • Substitution: 4-Bromo-2-fluoro-5-methyl-3-nitrobenzonitrile or 4-Bromo-2-fluoro-5-methylbenzophenone.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylbenzonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-methylbenzonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context of its use.

Comparison with Similar Compounds

4-Bromo-2-fluoro-5-methylbenzonitrile is structurally similar to other halogenated benzonitriles, such as 4-Bromo-5-fluoro-2-methylbenzonitrile and 4-Bromo-2-methylbenzonitrile the presence of both bromine and fluorine on the benzene ring gives it unique chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKISZUVMWQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652922
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-13-7
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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